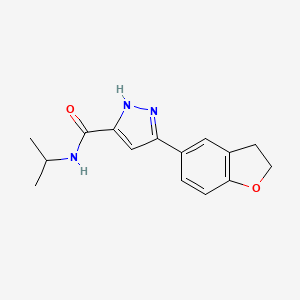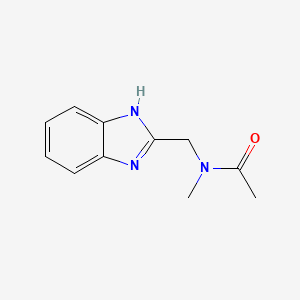![molecular formula C24H23Cl2NO4 B11130777 1-(3,4-Dichlorophenyl)-7-methyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11130777.png)
1-(3,4-Dichlorophenyl)-7-methyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dichlorophenyl)-7-methyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-7-methyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, including the formation of the chromeno[2,3-c]pyrrole core and the subsequent functionalization of the phenyl and propyl groups. Common synthetic routes may involve:
Cyclization reactions: to form the chromeno[2,3-c]pyrrole core.
Substitution reactions: to introduce the dichlorophenyl and propyl groups.
Oxidation and reduction steps: to achieve the desired oxidation state of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of:
Catalysts: to improve reaction efficiency.
Continuous flow reactors: to enhance scalability.
Purification techniques: such as crystallization or chromatography to ensure product purity.
化学反应分析
Types of Reactions
1-(3,4-Dichlorophenyl)-7-methyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: Conversion of the chromeno[2,3-c]pyrrole core to higher oxidation states.
Reduction: Reduction of the dichlorophenyl group to form different derivatives.
Substitution: Introduction of different substituents on the phenyl or propyl groups.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: like lithium aluminum hydride or sodium borohydride.
Substitution reagents: including halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce various hydro derivatives.
科学研究应用
1-(3,4-Dichlorophenyl)-7-methyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific biological pathways.
Materials Science: Application in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Investigation of its effects on cellular processes and potential as a biochemical tool.
作用机制
The mechanism of action of 1-(3,4-Dichlorophenyl)-7-methyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction.
DNA/RNA: Interaction with genetic material to influence gene expression.
相似化合物的比较
Similar Compounds
1-(3,4-Dichlorophenyl)-7-methyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: can be compared with other chromeno[2,3-c]pyrrole derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which may confer distinct biological or chemical properties compared to its analogs.
属性
分子式 |
C24H23Cl2NO4 |
|---|---|
分子量 |
460.3 g/mol |
IUPAC 名称 |
1-(3,4-dichlorophenyl)-7-methyl-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H23Cl2NO4/c1-13(2)30-10-4-9-27-21(15-6-7-17(25)18(26)12-15)20-22(28)16-11-14(3)5-8-19(16)31-23(20)24(27)29/h5-8,11-13,21H,4,9-10H2,1-3H3 |
InChI 键 |
IBSQNYCBZWTQGP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCOC(C)C)C4=CC(=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{4-[2-(4-pyridyl)ethyl]piperazino}-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]-1-ethanone](/img/structure/B11130695.png)

![2-{(E)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11130711.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]nicotinamide](/img/structure/B11130716.png)
![3-[3-oxo-3-(4-phenylpiperazino)propyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one](/img/structure/B11130723.png)

![(2Z)-2-(1H-benzimidazol-2-yl)-3-{3-[3-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}prop-2-enenitrile](/img/structure/B11130734.png)
![(2Z)-2-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11130741.png)
![2-[(2,5-Dichloro-benzenesulfonyl)-ethyl-amino]-N-pyridin-2-ylmethyl-acetamide](/img/structure/B11130748.png)
![2-(Furan-2-ylmethyl)-7-methyl-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11130750.png)
![7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11130758.png)
![2-amino-4-[5-(3,4-dichlorophenyl)furan-2-yl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11130767.png)
![N-benzyl-5-chloro-2-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B11130776.png)
![2-{[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11130784.png)
